Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate is a heterocyclic organic compound with the molecular formula C₁₃H₁₆O₆ and a molecular weight of 268.263 g/mol . It is also known by its IUPAC name, 2,3,4-trimethoxyphenylglyoxylic acid ethyl ester . This compound is primarily used in experimental and research settings .
Preparation Methods
The synthesis of Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate typically involves the esterification of 2,3,4-trimethoxyphenylglyoxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate: Similar in structure but with different substitution patterns on the phenyl ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
2,3,4-Trimethoxyphenylacetic acid: The carboxylic acid form of the compound. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYCIOQIQUVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.